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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine

Cat. No.: B1302949

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Fluoro-5-methylpyridine (CAS No: 407-21-6), a key intermediate in the synthesis of
pharmaceuticals and agrochemicals.[1] The document details predicted and characteristic data
for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and
Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in
the acquisition and interpretation of spectral data. Furthermore, this guide includes workflow
visualizations to clarify the analytical processes involved in characterizing this compound.

Chemical Structure and Properties

e |[UPAC Name: 3-fluoro-5-methylpyridine[2]

Synonyms: 3-Fluoro-5-picoline[2]

Molecular Formula: CeHsFN[2]

Molecular Weight: 111.12 g/mol [2]

Exact Mass: 111.048427 Da[2]
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Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Fluoro-5-methylpyridine.

Data for NMR and IR are predicted based on the analysis of structurally similar compounds,

such as 3-fluoropyridine and 3-methylpyridine, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data Solvent: CDCls, Reference: TMS (0.00 ppm)

Predicted Chemical

Predicted Coupling

Proton Assignment . Multiplicity
Shift (6, ppm) Constant (J, Hz)

H-2 ~8.3 d J(H,F) = 2-3 Hz
J(H,H) =8 Hz, J(H,F)

H-4 ~7.3 ddd =9-10 Hz, JH,H) =2
Hz

H-6 ~8.2 s (broad)

-CHs ~2.4 S

Table 2: Predicted 3C NMR Data Solvent: CDCls, Reference: CDClsz (77.16 ppm)

Carbon Predicted Chemical Multiplicity (due to Predicted Coupling
Assignment Shift (6, ppm) C-F coupling) Constant (*JCF, Hz)
C-2 ~145 (d) d 2J(C,F) = 20-25 Hz
C-3 ~158 (d) d 1J(C,F) = 230-250 Hz
C-4 ~123 (d) d 3)(C,F) = 5-10 Hz

C-5 ~135 (d) d 3)(C,F) = 20-25 Hz
C-6 ~147 (d) d 4J(C,F) = 3-5 Hz

-CHs ~18 S

Table 3: Predicted 1°F NMR Data Solvent: CDCIs, Reference: CFCIs (0.00 ppm)
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Atom Assignment Predicted Chemical Shift (8, ppm)

C3-F -110 to -130

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm~2) Vibration Type Intensity

3050 - 3100 Aromatic C-H Stretch Medium-Weak

2920 - 2980 Methyl C-H Stretch Medium-Weak
Aromatic C=C and C=N Ring )

~1600, ~1480, ~1430 Medium-Strong
Stretch

1250 - 1300 C-F Stretch Strong

1440 - 1465 Methyl C-H Bend Medium

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation lonization Mode: Electron lonization (EI)

miz Proposed Fragment Notes
111 [CeHeFN]* Molecular lon (M)
96 [CsHsFN]* Loss of methyl radical (¢CH3)

Loss of hydrogen cyanide

84 [CsHaF]*
(HCN)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Based on data for related pyridine structures, 3-Fluoro-5-methylpyridine is expected to exhibit
UV absorption maxima characteristic of 1 — 1t* transitions within the pyridine ring.

e Predicted A_max: ~265 - 275 nm
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Solvent: Ethanol or Methanol

Experimental Protocols & Workflows

The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Fluoro-5-
methylpyridine and dissolve it in ~0.7 mL of deuterated chloroform (CDCls) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm
NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation
delay of 2-5 seconds, and 16-32 scans.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of
2-5 seconds, and 1024-4096 scans.

19F NMR Acquisition:
o Acquire a proton-decoupled *°F spectrum.

o Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of
2 seconds, and 64-256 scans.
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» Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra and reference them to the internal standard (TMS for *H and 13C)
or an external standard (CFCls for 1°F).

e - N
Data Acquisition (400 MHz+)

Acquire 1°F Spectrum
(Proton Decoupled)

Acquire 13C Spectrum
(Proton Decoupled)

Sample Preparation
Weigh 10-20 mg Dissolve in 0.7 mL Transfer to
of Compound CDCI3 with TMS NMR Tube

Data Processing
[ . Fourier Transform Phase Correction Reference Spectrum Peak Integration
1
\ CAEGIIRE ) SESEITD }7 (FID -> Spectrum) & Baseline Correction (e.g., TMS at 0 ppm) & Analysis

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

Sample Preparation: As 3-Fluoro-5-methylpyridine is a liquid at room temperature, the neat
liquid film method is appropriate. Place one drop of the neat sample between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin
liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
o Acquire a background spectrum of the clean salt plates.

o Place the sample assembly in the spectrometer's sample holder.
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o Acquire the sample spectrum over a range of 4000 to 400 cm~1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.
Identify and label the peaks corresponding to the characteristic functional group vibrations.
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Prepare KBr Plates
(Clean & Dry)

't

Acquire Background Spectrum Apply Neat Liquid Sample
(Empty Beam) to one KBr plate

:

Assemble Sandwich Cell
(Thin Film)

:

Acquire Sample Spectrum
(4000-400 cm™1)

y

Process Data
(Background Subtraction)

:

Analyze Spectrum
(Identify Peaks)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-
Fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302949#spectroscopic-data-of-3-fluoro-5-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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